![molecular formula C11H15BrOZn B14898111 2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
2-[(n-Butyloxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(n-Butyloxy)methyl]phenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. This compound is a member of the organozinc family, which is known for its utility in organic synthesis, particularly in cross-coupling reactions. The presence of the zinc atom in the molecule imparts unique reactivity, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
2-[(n-Butyloxy)methyl]phenylZinc bromide can be synthesized through the reaction of 2-[(n-Butyloxy)methyl]bromobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2-[(n-Butyloxy)methyl]bromobenzene+Zn→2-[(n-Butyloxy)methyl]phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(n-Butyloxy)methyl]phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize organozinc compounds.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, although specific conditions may vary depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
2-[(n-Butyloxy)methyl]phenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-[(n-Butyloxy)methyl]phenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by oxidative addition and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reactants and the specific reaction conditions.
相似化合物的比较
Similar Compounds
PhenylZinc bromide: A simpler organozinc compound with similar reactivity but lacking the n-butyloxy substituent.
2-MethoxyphenylZinc bromide: Another organozinc compound with a methoxy substituent instead of the n-butyloxy group.
Uniqueness
2-[(n-Butyloxy)methyl]phenylZinc bromide is unique due to the presence of the n-butyloxy group, which can influence its reactivity and selectivity in chemical reactions. This substituent can provide additional steric and electronic effects, making it a valuable reagent for specific synthetic applications.
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);butoxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-7H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
DHTZYNIPGGDSMY-UHFFFAOYSA-M |
规范 SMILES |
CCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


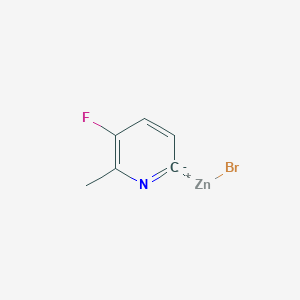
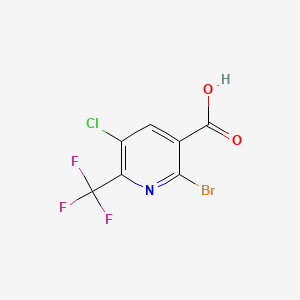
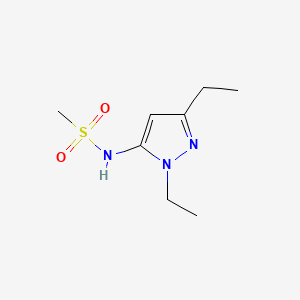
![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
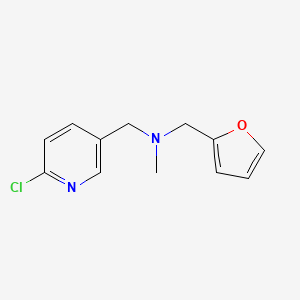
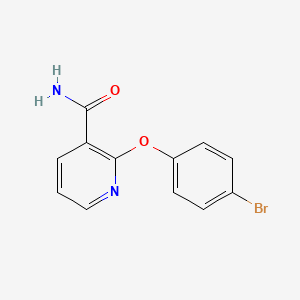
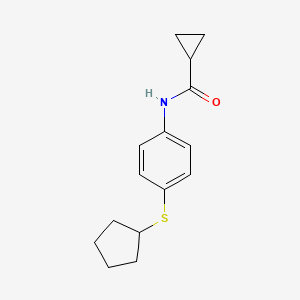
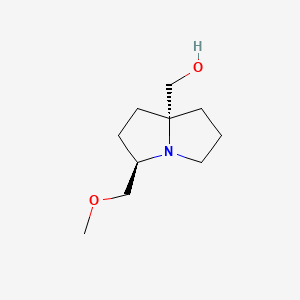

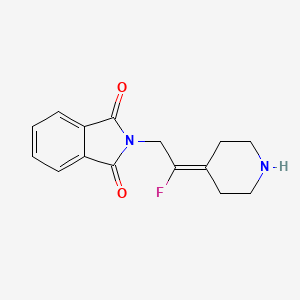
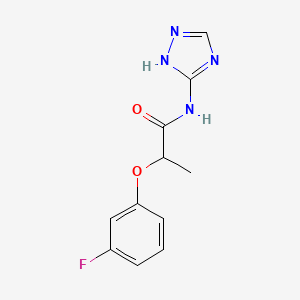
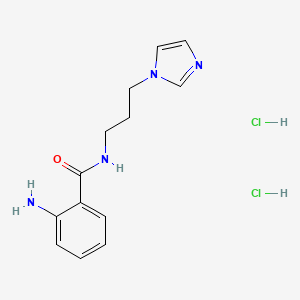
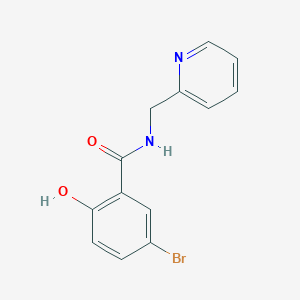
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
